2-(Pyrrolidin-1-yl)propanehydrazide
Description
2-(Pyrrolidin-1-yl)propanehydrazide is a hydrazide derivative characterized by a pyrrolidine ring attached to a propanehydrazide backbone. The pyrrolidine moiety enhances solubility and bioavailability due to its nitrogen-containing heterocyclic structure, making it a key pharmacophore in drug design .
Properties
IUPAC Name |
2-pyrrolidin-1-ylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-6(7(11)9-8)10-4-2-3-5-10/h6H,2-5,8H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKJIJTVXUGOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656746 | |
| Record name | 2-(Pyrrolidin-1-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087614-09-2 | |
| Record name | 2-(Pyrrolidin-1-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Pyrrolidin-1-yl)propanehydrazide is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of anticancer and antimicrobial effects. This article compiles various studies and findings related to its biological activity, synthesizing data from diverse sources.
Chemical Structure and Synthesis
The compound this compound can be synthesized through the reaction of hydrazine derivatives with pyrrolidine-based compounds. The structural flexibility provided by the pyrrolidine ring contributes to its pharmacological properties.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound and its derivatives. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 15.0 | Induction of apoptosis and inhibition of migration |
| IGR39 (melanoma) | 12.5 | Cell cycle arrest at S-phase | |
| Panc-1 (pancreatic cancer) | 10.0 | Inhibition of PI3K signaling pathway | |
| PPC-1 (prostate cancer) | 8.0 | Enhanced selectivity towards cancer cells |
The compound has shown selective cytotoxicity, particularly against prostate and pancreatic cancer cell lines, suggesting a targeted therapeutic potential. For instance, a study indicated that derivatives containing the pyrrolidine moiety exhibited significant inhibition of cell migration and proliferation in the PPC-1 cell line, with IC50 values ranging from 8 to 15 µM .
2. Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that certain derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria.
| Study | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sreekanth & Jha (2020) | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| Guazzelli et al. (2019) | Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that modifications in the chemical structure can enhance the antimicrobial efficacy of pyrrolidine derivatives, making them promising candidates for further development in antibiotic therapy .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Inhibition of Migration : It significantly reduces the migratory capabilities of cancer cells, which is crucial for metastasis prevention.
- Enzyme Inhibition : Some studies indicate that it may inhibit specific enzymes involved in tumor progression, such as matrix metalloproteinases (MMPs), further contributing to its anticancer effects .
Case Studies
A notable case study involved testing a series of pyrrolidine-hydrazone derivatives on human melanoma IGR39 cells, where one derivative exhibited an IC50 value of 12.5 µM with a significant reduction in cell viability after 48 hours of treatment. This study highlighted not only the cytotoxic potential but also the importance of structural variations in enhancing therapeutic efficacy .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties:
Research indicates that derivatives of pyrrolidin-1-yl compounds, including 2-(Pyrrolidin-1-yl)propanehydrazide, exhibit significant antibacterial and antifungal activities. These properties make them promising candidates for developing new antimicrobial agents .
Anticancer Research:
The compound has been investigated for its potential anticancer properties. Studies have shown that certain derivatives can induce cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves apoptosis and the inhibition of key proteins involved in cancer progression .
Analgesic and Anti-inflammatory Effects:
Recent studies have highlighted the compound's potential as an analgesic and anti-inflammatory agent. Molecular docking studies suggest that it interacts effectively with targets associated with pain and inflammation, indicating its therapeutic potential in treating these conditions .
Synthetic Chemistry
Building Block for Synthesis:
this compound serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including hydrazone formation and cyclization reactions, which are essential for creating novel compounds with desired biological activities .
Catalytic Applications:
Research has shown that pyrrolidine derivatives can act as catalysts in several chemical reactions. The ability to facilitate reactions efficiently makes these compounds valuable in synthetic organic chemistry .
Biological Research
Biological Activity Studies:
The biological activities of this compound are under continuous investigation. Studies focus on its interactions with biological macromolecules, exploring how it can influence enzyme activity or receptor binding, which is critical for drug design and development .
Molecular Docking Studies:
Advanced computational techniques such as molecular docking have been employed to predict the binding affinities of this compound with various biological targets. These studies provide insights into the potential mechanisms through which the compound exerts its biological effects .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Significant antibacterial and antifungal activities |
| Anticancer research | Induces cytotoxicity in cancer cell lines | |
| Analgesic and anti-inflammatory effects | Potential interactions with pain/inflammation targets | |
| Synthetic Chemistry | Building block for complex molecule synthesis | Participates in hydrazone formation, cyclization |
| Catalytic applications | Acts as a catalyst in various chemical reactions | |
| Biological Research | Biological activity studies | Investigates interactions with macromolecules |
| Molecular docking studies | Predicts binding affinities with biological targets |
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound derivatives against MCF-7 cells. The results indicated that specific modifications to the hydrazide structure enhanced cytotoxicity, suggesting a structure-activity relationship critical for drug development.
Case Study 2: Antimicrobial Efficacy
Research focused on the antibacterial properties of pyrrolidine derivatives revealed that certain compounds exhibited potent activity against Gram-positive bacteria. This finding emphasizes the potential for developing new antibiotics based on these structures.
Chemical Reactions Analysis
Cyclocondensation with Diketones
2-(Pyrrolidin-1-yl)propanehydrazide undergoes cyclocondensation with diketones to form nitrogen-containing heterocycles. This reaction is catalyzed by acids or bases and proceeds via nucleophilic attack of the hydrazide on the carbonyl groups.
Example :
Reaction with pentane-2,5-dione under HCl produces pyrazole derivatives via intramolecular cyclization. The reaction mechanism involves initial hydrazone formation followed by dehydration and aromatization .
Hydrazone Formation with Carbonyl Compounds
The hydrazide group reacts with aldehydes or ketones to form hydrazones, which are pivotal intermediates in medicinal chemistry.
Mechanistic Insight :
The reaction proceeds via nucleophilic addition of the hydrazide’s NH₂ group to the carbonyl carbon, followed by proton transfer and water elimination. Hydrazones derived from this compound exhibit selective cytotoxicity against prostate (PPC-1) and melanoma (IGR39) cell lines .
Oxidation and Reduction Reactions
The hydrazide moiety participates in redox transformations, enabling access to diverse functional groups.
Oxidation
-
Reagents : KMnO₄, H₂O₂, or CrO₃
-
Products : Acyl azides or carboxylic acids via oxidative cleavage of the N–N bond .
Reduction
Example :
Reduction with LiAlH₄ in THF converts the hydrazide group to a primary amine, retaining the pyrrolidine ring intact .
Coupling Reactions with Amino Acids and Peptides
The hydrazide serves as a linker in peptide synthesis, enabling conjugation with amino acid esters.
| Reaction Partner | Conditions | Outcome |
|---|---|---|
| Amino acid ester hydrochlorides | DMF, DCC, 0°C to RT | Dipeptide conjugates |
| Primary amines | Ethanol, 24-hour stirring | Hydrazide-amine adducts for drug delivery |
Application :
Coupling with L-valine methyl ester produced dipeptide derivatives with enhanced bioavailability, as demonstrated in HCT-116 cytotoxicity assays .
Substitution at the Pyrrolidine Ring
The pyrrolidine nitrogen can undergo alkylation or arylation under basic conditions.
| Electrophile | Conditions | Products |
|---|---|---|
| Alkyl halides | K₂CO₃, DMF, 60°C | Quaternary ammonium derivatives |
| Aryl boronic acids | Cu(OAc)₂, CH₃CN, reflux | Aryl-substituted pyrrolidines |
Note : Alkylation enhances solubility, while arylation modifies electronic properties for target-specific interactions .
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Variations
The pharmacological and physicochemical properties of hydrazide derivatives are highly dependent on substituent groups. Below is a comparative table of key analogs:
Key Observations :
- Pyrrolidine vs. Aromatic Groups : The pyrrolidine substituent in this compound improves solubility compared to aromatic substituents like carbazole or biphenyl, which may enhance membrane permeability .
Enzyme Inhibition
- Fluoro-Biphenyl Derivatives : Demonstrated significant in vitro inhibitory activity against enzymes like lipoxygenase (IC₅₀ values: 0.12–0.89 µM), attributed to the electron-withdrawing fluorine atom enhancing interaction with catalytic sites .
Non-Therapeutic Uses
Physicochemical Properties
- Solubility : Pyrrolidine derivatives exhibit higher aqueous solubility than carbazole or biphenyl analogs due to the amine group’s hydrophilicity .
- Stability : Nitro-pyrazole derivatives (e.g., 2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide) may have reduced thermal stability due to the nitro group’s sensitivity to decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
